molecular formula C23H46N2O6 B12667798 Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate CAS No. 97358-60-6

Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate

Cat. No.: B12667798
CAS No.: 97358-60-6
M. Wt: 446.6 g/mol
InChI Key: OQNIDVAUUMZCTK-JFXLULTRSA-N
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Description

Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate is a chemical compound with the molecular formula C23H40O6.2H3N and a molecular weight of 446.6 g/mol. It is known for its unique structure, which includes a long hydrocarbon chain and multiple carboxylate groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate typically involves the esterification of dodec-4-ene-1,2,12-tricarboxylic acid with 3-octanol, followed by neutralization with ammonium hydroxide. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactant Feed: Continuous feeding of dodec-4-ene-1,2,12-tricarboxylic acid and 3-octanol

    Reaction Control: Automated temperature and pH control systems

    Purification: Crystallization and filtration to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydrocarbon chain can be oxidized to form carboxylic acids.

    Reduction: The double bond in the dodec-4-ene moiety can be reduced to form a saturated compound.

    Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides (e.g., bromoethane) in the presence of a base (e.g., sodium hydroxide).

Major Products

    Oxidation: Formation of tricarboxylic acids.

    Reduction: Formation of saturated tricarboxylates.

    Substitution: Formation of alkyl-substituted tricarboxylates.

Scientific Research Applications

Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate is utilized in various scientific research fields:

    Chemistry: Used as a surfactant and emulsifying agent in chemical reactions.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Applied in the formulation of specialty coatings and adhesives.

Mechanism of Action

The mechanism of action of diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic structure allows it to integrate into cell membranes, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate: Similar in structure but with different alkyl chain lengths or functional groups.

    This compound: Variants with different counterions (e.g., sodium or potassium instead of ammonium).

Uniqueness

This compound is unique due to its specific combination of a long hydrocarbon chain and multiple carboxylate groups, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.

Properties

CAS No.

97358-60-6

Molecular Formula

C23H46N2O6

Molecular Weight

446.6 g/mol

IUPAC Name

diazanium;(E)-2-(2-octan-3-yloxy-2-oxoethyl)tridec-4-enedioate

InChI

InChI=1S/C23H40O6.2H3N/c1-3-5-12-16-20(4-2)29-22(26)18-19(23(27)28)15-13-10-8-6-7-9-11-14-17-21(24)25;;/h10,13,19-20H,3-9,11-12,14-18H2,1-2H3,(H,24,25)(H,27,28);2*1H3/b13-10+;;

InChI Key

OQNIDVAUUMZCTK-JFXLULTRSA-N

Isomeric SMILES

CCCCCC(CC)OC(=O)CC(C/C=C/CCCCCCCC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]

Canonical SMILES

CCCCCC(CC)OC(=O)CC(CC=CCCCCCCCC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

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